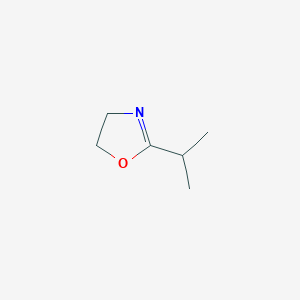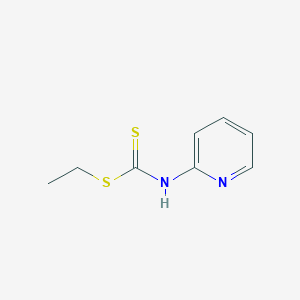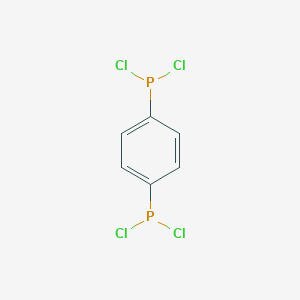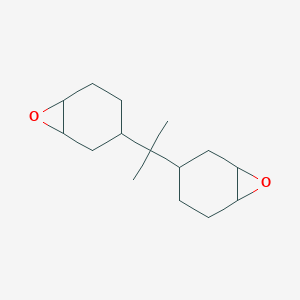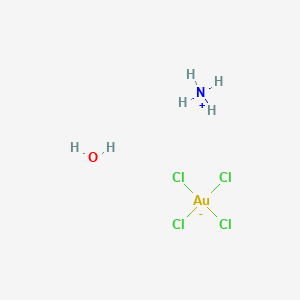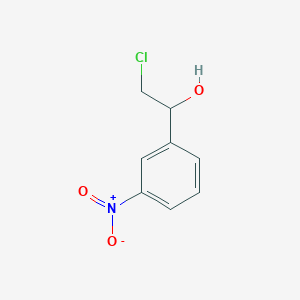
2-Chloro-1-(3-nitrophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(3-nitrophenyl)ethanol is a chemical compound that is widely used in scientific research. It is also known as 3-Nitro-2-chlorophenylethanol or NCP-EtOH. This compound has a variety of applications in the field of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(3-nitrophenyl)ethanol is not fully understood. However, it is believed to act as a competitive inhibitor of ADH. This inhibition leads to the accumulation of acetaldehyde, which is toxic to cells. The accumulation of acetaldehyde may also lead to the formation of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of cancer.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Chloro-1-(3-nitrophenyl)ethanol are complex and depend on the specific experimental conditions. In general, it has been shown to inhibit the activity of ADH and increase the levels of acetaldehyde in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. However, the effects of 2-Chloro-1-(3-nitrophenyl)ethanol on normal cells are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-1-(3-nitrophenyl)ethanol in lab experiments include its well-established synthesis method, its ability to act as a substrate for ADH, and its potential as an anticancer agent. However, there are also limitations to its use. For example, it may not be suitable for experiments involving normal cells, as it has been shown to induce apoptosis in cancer cells. In addition, its effects on the liver and other organs may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2-Chloro-1-(3-nitrophenyl)ethanol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration method for this compound. Another area of interest is its effects on normal cells and tissues. More research is needed to determine the potential risks associated with the use of this compound in lab experiments. Finally, the mechanism of action of 2-Chloro-1-(3-nitrophenyl)ethanol is not fully understood and further studies are needed to elucidate its effects on cellular processes.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol is a multi-step process that involves the reaction of 3-Nitrobenzaldehyde with ethyl chloroacetate in the presence of a base. The resulting product is then hydrolyzed to yield 2-Chloro-1-(3-nitrophenyl)ethanol. This synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
2-Chloro-1-(3-nitrophenyl)ethanol has a variety of applications in scientific research. It is commonly used as a substrate for the enzyme alcohol dehydrogenase (ADH) in biochemical assays. It is also used as a fluorescent probe for the detection of ADH activity. In addition, it has been shown to inhibit the growth of certain cancer cells and has potential as an anticancer agent. Furthermore, it has been used to study the effects of alcohol consumption on the liver and other organs.
Propriétés
Numéro CAS |
13425-36-0 |
|---|---|
Nom du produit |
2-Chloro-1-(3-nitrophenyl)ethanol |
Formule moléculaire |
C8H8ClNO3 |
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
2-chloro-1-(3-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2 |
Clé InChI |
AJHYSIGTVNOJDD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O |
Synonymes |
Benzenemethanol, alpha-(chloromethyl)-3-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



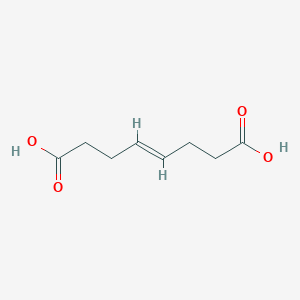
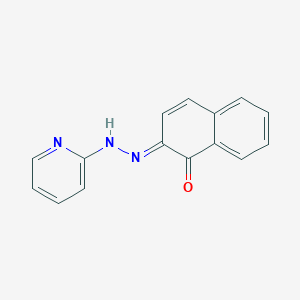
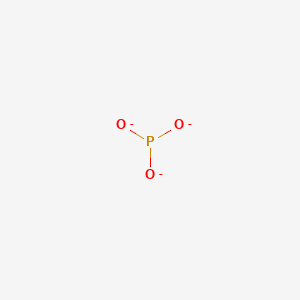
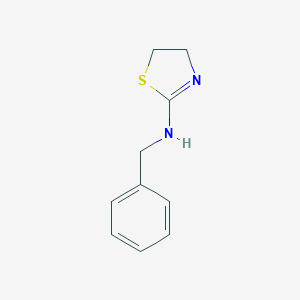

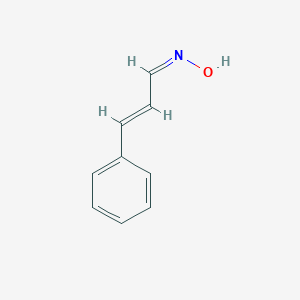
![[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B83611.png)
